2',3'-Dimethoxyacetophenone
Overview
Description
2’,3’-Dimethoxyacetophenone is a chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethoxyacetophenone can be represented by the SMILES string COc1cccc(C(C)=O)c1OC
. The InChI representation is 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3
.
Physical And Chemical Properties Analysis
2’,3’-Dimethoxyacetophenone is a solid compound . It has a molecular weight of 180.20 g/mol . The compound has a complexity of 179 and a topological polar surface area of 35.5 Ų .
Scientific Research Applications
- Application : 2’,3’-Dimethoxyacetophenone is used in the study of therapeutic phytoconstituents of Catharanthus roseus .
- Method : The chemical composition of the leaves of twenty-five different accessions of C. roseus is analyzed through the application of gas chromatography-mass spectrometry (GC-MS) .
- Results : The study’s findings reveal the existence of a vast number of phytochemicals, including 2’,3’-Dimethoxyacetophenone . A meticulous statistical analysis of this data using principal components analysis (PCA) and a heatmap, and hierarchical cluster analysis (HCA) may aid in providing more relevant information on C. roseus leaves for possible investigation of their metabolites in further scientific studies .
- Application : 2’,3’-Dimethoxyacetophenone can be synthesized and scaled up from the commercially available 3,5-dimethoxyaniline .
- Method : The specific method of synthesis is not detailed in the source .
- Results : The synthesized 2’,3’-Dimethoxyacetophenone can serve as valuable starting blocks for the diversity-oriented synthesis (DOS) of natural product analogs .
Pharmaceutical Research
Chemical Synthesis
- Application : Amino dimethoxyacetophenones, which can be easily synthesized and scaled up from the commercially available 3,5-dimethoxyaniline, are valuable starting blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs .
- Method : The specific method of synthesis is not detailed in the source .
- Results : More focus is placed on the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery .
- Application : 2’,3’-Dimethoxyacetophenone is used in synthetic studies toward 5,6,7,3 .
- Method : 3,6-dihydroxy-2,4-dimethoxyacetophenone 2a was prepared by Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in AcOH .
- Results : The specific results of this synthetic study are not detailed in the source .
Diversity-Oriented Synthesis
Synthetic Studies
- Application : Amino dimethoxyacetophenones, which can be easily synthesized and scaled up from the commercially available 3,5-dimethoxyaniline, are valuable starting blocks for the Diversity-Oriented Synthesis (DOS) of natural product analogs .
- Method : The specific method of synthesis is not detailed in the source .
- Results : More focus is placed on the synthesis of analogs of flavones, coumarins, azocanes, chalcones, and aurones, which are frequently studied as lead compounds in drug discovery .
- Application : 2’,3’-Dimethoxyacetophenone is used in synthetic studies toward 5,6,7,3 .
- Method : 3,6-dihydroxy-2,4-dimethoxyacetophenone 2a was prepared by Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in AcOH .
- Results : The specific results of this synthetic study are not detailed in the source .
Diversity-Oriented Synthesis
Synthetic Studies
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and washing hands before breaks and immediately after handling the product .
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUVZQSLRHUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496825 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxyacetophenone | |
CAS RN |
38480-94-3 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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